molecular formula C14H20BN3O2 B3213116 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine CAS No. 1111638-08-4

2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine

Katalognummer: B3213116
CAS-Nummer: 1111638-08-4
Molekulargewicht: 273.14 g/mol
InChI-Schlüssel: BHRVIUPYDDNZCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine is a chemical compound offered for research and development purposes. This molecule features an imidazo[1,2-a]pyrimidine core functionalized with a pinacol boronic ester group. This boronic ester is a crucial intermediate in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing carbon-carbon bonds, enabling researchers to create complex molecular architectures for various applications. The primary research value of this compound lies in its potential use as a key building block in the discovery and development of novel substances, including pharmaceutical candidates and advanced materials. The presence of the boronic ester group makes it a versatile reactant for introducing the imidazo[1,2-a]pyrimidine system into larger, more complex target molecules. This heterocyclic system is of significant interest in medicinal chemistry due to its presence in biologically active molecules. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference only.

Eigenschaften

IUPAC Name

2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O2/c1-9-10(2)18-8-11(7-16-12(18)17-9)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRVIUPYDDNZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C(N=C3N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129291
Record name 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-08-4
Record name 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Introduction

2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of C14H23BO4C_{14}H_{23}BO_{4} and a molecular weight of approximately 266.14 g/mol. The presence of the dioxaborolane moiety is significant for its biological interactions and has implications in drug design.

PropertyValue
Molecular FormulaC₁₄H₂₃BO₄
Molecular Weight266.14 g/mol
CAS NumberNot available
PurityNot specified

Biological Activity

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro Studies : A study indicated that related pyrimidine compounds exhibited IC50 values in the low nanomolar range against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanism of Action : The compound is believed to act through multiple pathways, including the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit Aurora kinases, which are critical for mitosis .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Research indicates that compounds similar to 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine exhibit activity against viral strains such as HIV and influenza:

  • HIV Inhibition : Compounds in this class have shown EC50 values below 10 nM against HIV strains. They effectively reduce viral load in infected cells and demonstrate low cytotoxicity .
  • Influenza Activity : Studies have reported that certain derivatives can significantly reduce viral replication in mouse models of influenza infection .

Safety Profile

The safety profile of 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine has been assessed through various preclinical studies:

  • Toxicity Studies : In vivo studies indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg in animal models. Additionally, it showed no significant inhibition of cytochrome P450 enzymes at concentrations exceeding 10 µM .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:

  • Bioavailability : Early studies suggest favorable oral bioavailability and clearance rates comparable to established drugs in the same class .
ParameterValue
Oral Bioavailability~31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Toxicity Threshold>2000 mg/kg

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Breast Cancer Models : In a study involving MDA-MB-231 triple-negative breast cancer cells, treatment with similar imidazo[1,2-a]pyrimidine derivatives resulted in significant inhibition of tumor growth and metastasis .
  • Viral Infection Models : In murine models infected with influenza viruses resistant to standard treatments, administration of pyrimidine derivatives led to a marked reduction in viral load and improved survival rates .

The compound 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine exhibits promising biological activities with potential applications in oncology and virology. Its favorable safety profile and selective action against cancer cells position it as a candidate for further development in therapeutic applications. Continued research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. Its boron-containing structure enhances its reactivity and stability in biological systems.

Case Study : Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant activity against various cancer cell lines. The incorporation of the tetramethyl dioxaborolane moiety has been shown to improve the selectivity and potency of these compounds against specific targets in cancer therapy .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. Its unique functional groups allow for diverse reactions such as cross-coupling reactions.

Example Reaction : The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in the synthesis of agrochemicals and pharmaceuticals .

Material Science

The incorporation of boron into organic frameworks is significant for developing materials with enhanced properties. The compound's structure allows it to be used in creating polymers or coordination complexes that exhibit interesting electronic and optical properties.

Research Insight : Studies have shown that materials derived from boron-containing compounds can have improved thermal stability and mechanical strength, making them suitable for advanced applications in electronics and photonics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anti-cancer agentEnhanced selectivity against cancer cells
Synthetic ChemistryBuilding block for complex organic moleculesUseful in Suzuki-Miyaura coupling reactions
Material ScienceDevelopment of advanced materialsImproved thermal stability and mechanical strength

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

Boronate Reactivity and Stability

The boronate ester in the target compound is prone to hydrolysis under acidic conditions, as demonstrated in , where a similar boronate was converted to its boronic acid using HCl . However, the 2,3-dimethyl groups may sterically protect the boronate, enhancing stability compared to less hindered analogs like 12a .

Pharmacological Potential

Imidazo[1,2-a]pyrimidines are recognized for anxiolytic, cardiovascular, and neuroleptic activities . The target compound’s boronate group positions it as a precursor for bioactive molecules, analogous to , where a boronate intermediate was used to synthesize human constitutive androstane receptor agonists .

ADME Considerations

While direct ADME data for the target compound are unavailable, highlights early safety pharmacology studies on a related imidazo[1,2-a]pyridine-boronate, noting acceptable pharmacokinetic profiles .

Quantum Chemical and Spectroscopic Insights

and emphasize the role of electronic structure in imidazoheterocycle reactivity. The target compound’s boronate ester withdraws electron density, polarizing the imidazo ring and enhancing electrophilicity at position 6, which could facilitate nucleophilic aromatic substitutions .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves two key steps:

  • Formation of the imidazo[1,2-a]pyrimidine core : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) under reflux conditions in ethanol or similar solvents. This method aligns with protocols for analogous imidazo[1,2-a]pyrimidines .
  • Introduction of the boronate group : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced via Suzuki-Miyaura cross-coupling , using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert conditions. Optimized solvent systems (e.g., dioxane/water) and base selection (e.g., Na₂CO₃) are critical for high yields .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify hydrogen and carbon environments, with characteristic shifts for the imidazo[1,2-a]pyrimidine core (e.g., δ 7.5–8.5 ppm for aromatic protons) and boronate group (δ 1.0–1.3 ppm for methyl groups) .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL resolves bond lengths, angles, and non-planarity of the fused ring system. For example, crystallographic data for related compounds show dihedral angles >10° between the imidazole and pyrimidine rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., <5 ppm error) .

Q. What pharmacological applications are associated with imidazo[1,2-a]pyrimidine derivatives?

These derivatives exhibit diverse bioactivities:

  • Anxiolytic and cardiovascular properties : Structural analogs demonstrate receptor-binding affinity (e.g., GABAₐ modulation) .
  • Antimicrobial and anticancer potential : Functionalization at the 6-position (e.g., boronate groups) enhances cellular uptake and target specificity .
  • Neuroleptic activity : Substituted imidazo[1,2-a]pyrimidines interact with dopamine and serotonin receptors in preclinical models .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the boronate group?

Key factors include:

  • Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) improves coupling efficiency for sterically hindered substrates .
  • Solvent optimization : Mixed solvents (e.g., THF/H₂O) balance solubility and reactivity. Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C) .
  • Purification challenges : Column chromatography with gradient elution (hexane/EtOAc) separates boronate-containing products from unreacted starting materials .

Q. How to address contradictions between crystallographic data and computational models regarding molecular planarity?

  • Case Study : Crystallography of imidazo[1,2-a]pyrimidines often reveals non-planar geometries (e.g., puckered rings due to steric hindrance), whereas DFT calculations may predict planarity. Resolve discrepancies by:
    • Validating computational methods (e.g., B3LYP/6-311G(d,p)) with solvent corrections (PCM model for 1,4-dioxane) .
    • Re-examizing crystallographic refinement parameters (e.g., thermal displacement factors) in SHELXL to rule out artifacts .

Q. What computational methods predict the electronic properties affecting reactivity?

  • HOMO-LUMO Analysis : TD-DFT calculations (e.g., B3LYP/6-311G(d,p)) quantify energy gaps (ΔE) to predict sites for nucleophilic/electrophilic attack. For example, lower ΔE (~3.5 eV) in boronate-substituted derivatives correlates with higher Suzuki coupling reactivity .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., boronate group) for cross-coupling or hydrogen-bonding interactions .
  • Solvent Effects : COSMO-RS simulations model solvent polarity impacts on reaction pathways and intermediates .

Q. How to design experiments to resolve contradictory bioactivity data across structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. nitro groups at the 2- and 3-positions) and assay against target enzymes (e.g., kinases) .
  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding constants (KD) for receptor-ligand interactions, differentiating true activity from assay artifacts .
  • Metabolic Stability Tests : LC-MS/MS tracks in vitro degradation (e.g., hepatic microsomes) to rule out false negatives due to rapid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.